Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5
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Overview
Description
Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 is a deuterated derivative of tetrahydro-4H-pyran-4-ol. This compound is characterized by the presence of deuterium atoms at specific positions, which makes it useful in various scientific research applications, particularly in the field of spectroscopy and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 can be synthesized through the hydrogenation of 2,5-dihydropyran using deuterium gas in the presence of a suitable catalyst such as platinum or silver . The reaction typically requires controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures the high yield and purity of the product. The process involves rigorous quality control measures to maintain the deuterium content and overall chemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated ketones, aldehydes, and substituted derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research .
Scientific Research Applications
Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Helps in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Employed in the synthesis of high-value chemicals and materials
Mechanism of Action
The mechanism of action of tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the rate of chemical reactions, providing insights into reaction mechanisms and enzyme activities. This compound is particularly useful in isotope effect studies, where the differences in reaction rates between hydrogen and deuterium are analyzed .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-ol: The non-deuterated version of the compound.
Tetrahydro-4H-pyran-4-one: An oxidized form with a ketone group.
Tetrahydrofuran: A related compound with a similar ring structure but different functional groups
Uniqueness
Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in various chemical and biological studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C5H10O2 |
---|---|
Molecular Weight |
107.16 g/mol |
IUPAC Name |
3,3,4,5,5-pentadeuteriooxan-4-ol |
InChI |
InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2/i1D2,2D2,5D |
InChI Key |
LMYJGUNNJIDROI-QJWYSIDNSA-N |
Isomeric SMILES |
[2H]C1(COCC(C1([2H])O)([2H])[2H])[2H] |
Canonical SMILES |
C1COCCC1O |
Origin of Product |
United States |
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